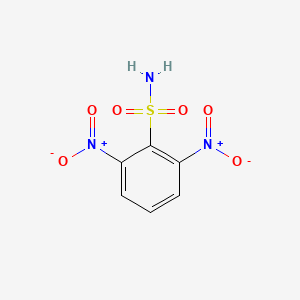
(R)-1-Methoxy-3-(S-methylsulfonimidoyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound
This compound belongs to the class of sulfonamides and features both a methoxy group (–OCH₃) and a sulfonamide group (–SO₂NH–). It is optically active due to its chiral center.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of ®-1-Methoxy-3-(S-methylsulfonimidoyl)benzene. One common method involves the reaction of an appropriate aryl halide (such as bromobenzene) with a methylsulfonamide nucleophile. The reaction proceeds via nucleophilic aromatic substitution (SNAr) and results in the formation of the desired compound.
Reaction Conditions: The reaction typically takes place in an aprotic solvent (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures. The choice of base (e.g., potassium carbonate, K₂CO₃) and reaction time influences the yield and selectivity.
Industrial Production Methods: While academic research often focuses on small-scale synthesis, industrial production methods may involve continuous flow processes or large-scale batch reactions. Optimization of reaction conditions, catalysts, and purification steps is crucial for efficient production.
Analyse Chemischer Reaktionen
Reactivity: ®-1-Methoxy-3-(S-methylsulfonimidoyl)benzene can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding sulfone.
Reduction: Reduction of the sulfonamide group yields the amine derivative.
Substitution: SNAr reactions allow for substitution of the methoxy group or the sulfonamide group.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles (e.g., amines, thiols) react with the aryl halide.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: Sulfone formation.
- Reduction: Amines or hydroxylamines.
- Substitution: Various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- ®-1-Methoxy-3-(S-methylsulfonimidoyl)benzene serves as a building block in organic synthesis.
- It participates in the design of novel ligands for transition metal complexes.
- The compound’s sulfonamide moiety may interact with enzymes or receptors.
- It could be explored as a potential drug candidate due to its unique structure.
- ®-1-Methoxy-3-(S-methylsulfonimidoyl)benzene finds applications in fine chemicals and pharmaceuticals.
Wirkmechanismus
The exact mechanism of action remains an active area of research. its sulfonamide group suggests potential inhibition of enzymes or protein targets.
Vergleich Mit ähnlichen Verbindungen
- ®-1-Methoxy-3-(S-methylsulfonimidoyl)benzene stands out due to its chiral nature and sulfonamide functionality.
- Similar compounds include other sulfonamides, aryl ethers, and chiral molecules.
Eigenschaften
Molekularformel |
C8H11NO2S |
|---|---|
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
imino-(3-methoxyphenyl)-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H11NO2S/c1-11-7-4-3-5-8(6-7)12(2,9)10/h3-6,9H,1-2H3/t12-/m1/s1 |
InChI-Schlüssel |
MWKKHJXJLJJQNF-GFCCVEGCSA-N |
Isomerische SMILES |
COC1=CC(=CC=C1)[S@](=N)(=O)C |
Kanonische SMILES |
COC1=CC(=CC=C1)S(=N)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



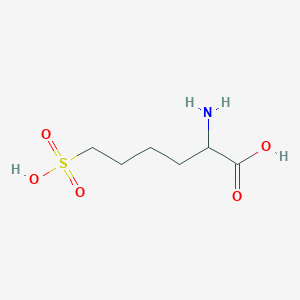
![5'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13538629.png)
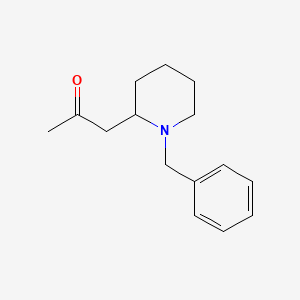
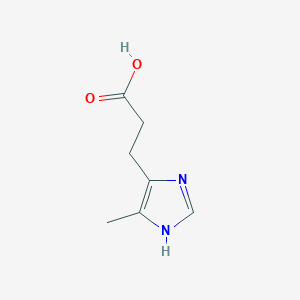
![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride](/img/structure/B13538642.png)
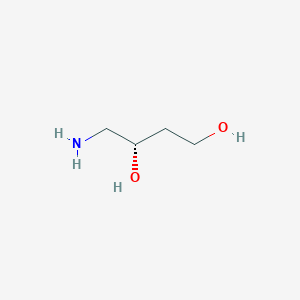
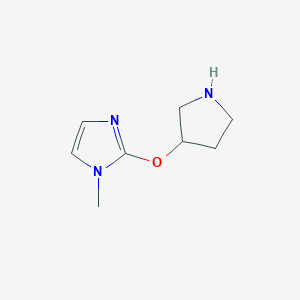
![4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B13538676.png)

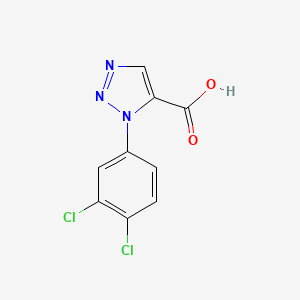
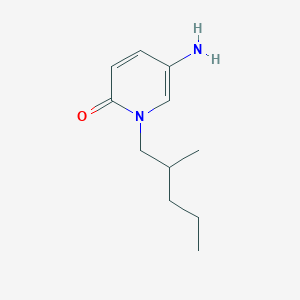
![N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride](/img/structure/B13538709.png)
